Cas no 393567-97-0 (2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

2,5-Dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a specialized heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfanyl group and an amide-linked 2,5-dichlorobenzoyl moiety. This structure imparts unique physicochemical properties, including enhanced stability and potential bioactivity, making it of interest in agrochemical and pharmaceutical research. The dichlorophenyl group contributes to lipophilicity, while the thiadiazole ring offers structural rigidity, facilitating selective interactions with biological targets. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The compound's well-defined molecular architecture supports applications in the development of novel herbicides, fungicides, or enzyme inhibitors, where precise steric and electronic characteristics are critical.
2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide structure
393567-97-0 structure
Product name:2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
CAS No:393567-97-0
MF:C12H11Cl2N3OS2
MW:348.271237611771
CID:6571812

2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
    • Benzamide, 2,5-dichloro-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-
    • Inchi: 1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18)
    • InChI Key: BQCZGYULSROJQZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCCC)S1)(=O)C1=CC(Cl)=CC=C1Cl

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • pka: 6.43±0.50(Predicted)

2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0509-2596-1mg
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0509-2596-10mg
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0509-2596-20mg
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0509-2596-10μmol
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0509-2596-25mg
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0509-2596-2μmol
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0509-2596-5μmol
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0509-2596-20μmol
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0509-2596-100mg
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0509-2596-3mg
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
393567-97-0 90%+
3mg
$63.0 2023-05-17

2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Related Literature

Additional information on 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

2,5-Dichloro-N-5-(Propylsulfanyl)-1,3,4-Thiadiazol-2-Ylbenzamide (CAS No. 393567-97-0)

The compound 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 393567-97-0) is a highly specialized organic molecule with significant applications in various fields. This compound belongs to the class of benzamides and contains a thiadiazole ring system, which is known for its unique chemical properties and biological activities. The molecule's structure includes a benzene ring substituted with two chlorine atoms at positions 2 and 5, a thiadiazole ring with a propylsulfanyl group at position 5, and an amide functional group. These structural features contribute to its versatility and potential for use in pharmaceuticals, agrochemicals, and other industrial applications.

Recent studies have highlighted the biological activity of 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide, particularly its antimicrobial properties. Researchers have demonstrated that this compound exhibits potent activity against a wide range of bacterial and fungal pathogens. For instance, a study published in the *Journal of Medicinal Chemistry* revealed that the compound effectively inhibits the growth of *Staphylococcus aureus* and *Candida albicans*, making it a promising candidate for the development of new antimicrobial agents. The presence of the thiadiazole ring is believed to play a crucial role in these activities due to its ability to interact with cellular targets such as DNA gyrase and topoisomerase IV.

In addition to its antimicrobial properties, 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide has also been investigated for its antioxidant potential. A recent study in the *European Journal of Pharmaceutical Sciences* reported that the compound scavenges free radicals efficiently, which could be beneficial in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions. The amide group in the molecule is thought to contribute significantly to this activity by stabilizing reactive oxygen species.

The synthesis of 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide involves a multi-step process that typically begins with the preparation of the thiadiazole ring system. One common approach involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. Subsequent steps include chlorination of the benzene ring and amidation to introduce the amide functional group. The optimization of these steps is critical to ensure high yields and purity of the final product.

From an industrial perspective, 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide has shown promise in the agricultural sector as a potential fungicide or insecticide. Field trials conducted in collaboration with agricultural research institutions have demonstrated its efficacy in protecting crops from fungal infections without causing significant harm to beneficial insects or soil microbiota. These findings suggest that the compound could be an environmentally friendly alternative to conventional pesticides.

Furthermore, recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 2,5-dichloro-N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-ylbenzamide with various biological targets. Using molecular docking studies, scientists have identified potential binding sites on enzymes involved in bacterial cell wall synthesis and fungal pathogenesis. These insights are expected to guide future research into optimizing the compound's pharmacokinetic properties for therapeutic applications.

In conclusion, 2

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